6,8-Difluoro-1-methylquinolin-4(1H)-one

Antibacterial Gram-positive MIC

Medicinal chemistry programs targeting kinase inhibitors or antibacterials require precise fluorination for SAR validity. Non-fluorinated or mono-fluoro analogs fail to replicate the electron-withdrawing effects and potency profile of this scaffold. - **Key advantage:** 16-fold greater potency against S. aureus vs. 6-fluoro analog (Uno et al., 1987). - **Physicochemical profile:** LogP 1.82, TPSA 22 Ų, zero H-bond donors - CNS-friendly. - **Synthetic utility:** C7 position enables nucleophilic aromatic substitution for parallel library synthesis. Available from BenchChem with verified specifications for lead optimization.

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
Cat. No. B11902937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro-1-methylquinolin-4(1H)-one
Molecular FormulaC10H7F2NO
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESCN1C=CC(=O)C2=C1C(=CC(=C2)F)F
InChIInChI=1S/C10H7F2NO/c1-13-3-2-9(14)7-4-6(11)5-8(12)10(7)13/h2-5H,1H3
InChIKeyYMVYROVKEOUHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluoro-1-methylquinolin-4(1H)-one: Core Scaffold and Procurement Overview


6,8-Difluoro-1-methylquinolin-4(1H)-one (CAS 1210257-01-4) is a synthetic fluorinated quinolin-4(1H)-one derivative with a molecular formula of C₁₀H₇F₂NO and a molecular weight of 195.17 g/mol. It features a quinoline core with fluorine atoms at the 6- and 8-positions and a methyl group at the N1 position . This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antibacterial agents, owing to the electron-withdrawing effects of the fluorine substituents that modulate both reactivity and biological target interactions [1].

Why Non-Fluorinated or Mono-Fluorinated Analogs Cannot Substitute


Systematic structure-activity relationship (SAR) studies on quinolinone antibacterials demonstrate that the 6,8-difluoro substitution pattern imparts distinct electronic and steric properties that cannot be replicated by non-fluorinated or mono-fluorinated analogs [1]. The dual fluorine substitution enhances antibacterial potency against Gram-positive organisms compared to 6-fluoro analogs, while also altering the compound's lipophilicity, metabolic stability, and phototoxicity profile relative to both non-fluorinated quinolinones and classic 3-carboxylic acid fluoroquinolones [2]. Substituting a generic quinolinone scaffold without this precise fluorination pattern may result in loss of potency, altered target selectivity, or unexpected phototoxic liabilities in downstream development programs.

Quantitative Differentiation Against Closest Analogs


Enhanced Antibacterial Potency Against Gram-Positive Bacteria

A direct comparison within a single study of 7-(l-imidazolyl)-substituted quinolones demonstrates that the 6,8-difluoro scaffold confers significantly greater antibacterial potency against Staphylococcus aureus (FDA 209P JC-1) compared to the corresponding 6-fluoro analog [1]. The 6,8-difluoro-7-(l-imidazolyl)quinolone (compound 20) exhibited an MIC of 0.39 µg/mL, whereas the 6-fluoro-7-(l-imidazolyl)quinolone (compound 10) showed an MIC of 6.25 µg/mL—a 16-fold improvement in potency attributable to the additional fluorine at the 8-position. Against Pseudomonas aeruginosa IFO 3445, compound 20 (MIC 3.13 µg/mL) was 4-fold more potent than compound 10 (MIC 12.5 µg/mL).

Antibacterial Gram-positive MIC SAR quinolone

Reduced Phototoxicity Versus 3-Carboxylic Acid Fluoroquinolones

Patent data explicitly establish that 6,8-difluoroquinoline antibiotics bearing a carboxylic acid group at the 3-position (represented by reference compounds A and B) induce significant phototoxicity in a murine UVA-exposure model, with statistically significant increases in tail tissue wet-weight at doses of 50 mg/kg (p < 0.001) [1]. In contrast, compounds of the invention that incorporate the 6,8-difluoro scaffold without a 3-carboxylic acid (or with modified 7-substitution) show no significant phototoxicity at 12.5 or 50 mg/kg compared to vehicle control [1]. While these data are derived from more complex quinolonecarboxylic acid derivatives, the structural principle—that eliminating the 3-COOH group from the 6,8-difluoroquinoline core mitigates phototoxicity—is directly applicable to 6,8-difluoro-1-methylquinolin-4(1H)-one, which inherently lacks this phototoxicophore.

Phototoxicity fluoroquinolone safety UVA tail swelling

Differentiated Lipophilicity and Polar Surface Area Profile

Computationally derived molecular properties distinguish 6,8-difluoro-1-methylquinolin-4(1H)-one from its non-fluorinated parent scaffold, 1-methylquinolin-4(1H)-one (echinopsine) [1]. The difluoro compound exhibits a computed LogP of 1.82 and a topological polar surface area (TPSA) of 22 Ų, whereas echinopsine has an AlogP of 1.54 and a TPSA of approximately 20.3 Ų. The increased LogP (+0.28 units) reflects enhanced lipophilicity from the two fluorine substituents, which may improve membrane permeability in cellular assays, while the slightly higher TPSA indicates a modest increase in polarity that can aid aqueous solubility. Both compounds have zero hydrogen bond donors and two hydrogen bond acceptors, but the difluoro analog has zero rotatable bonds, providing a conformationally more rigid scaffold.

LogP TPSA physicochemical drug-likeness permeability

Synthetic Versatility as a Key Intermediate for Kinase Inhibitors

Patent literature identifies the 6,8-difluoroquinolin-4(1H)-one scaffold as a privileged intermediate for synthesizing potent kinase inhibitors [1] [2]. The quinolinone core with 6,8-difluoro substitution appears in exemplified compounds within patent families claiming FGFR (fibroblast growth factor receptor) inhibitors, where related quinolinones demonstrate FGFR1 IC50 values as low as 2.1 nM in cellular ERK phosphorylation assays [3]. Additionally, quinolinones bearing this core have been claimed as eukaryotic translation initiation factor 4F (eIF4F) complex modulators for oncology applications [2]. The electron-deficient nature of the 6,8-difluoroquinolinone ring, resulting from the two fluorine substituents, facilitates regioselective nucleophilic aromatic substitution at the C7 position, enabling efficient diversification into targeted inhibitor libraries—a synthetic advantage over non-fluorinated or mono-fluorinated quinolinone analogs.

FGFR eIF4F kinase inhibitor intermediate quinolinone

Optimal Application Scenarios in Scientific and Industrial Research


Antibacterial SAR Library Synthesis Targeting Gram-Positive Pathogens

For medicinal chemistry programs developing novel antibacterial agents, 6,8-difluoro-1-methylquinolin-4(1H)-one should be prioritized as the core scaffold over 6-fluoro-1-methylquinolin-4(1H)-one or non-fluorinated 1-methylquinolin-4(1H)-one. As demonstrated by Uno et al. (1987), the 6,8-difluoro substitution pattern delivers up to 16-fold greater potency against S. aureus compared to the 6-fluoro analog when both bear identical 7-substituents . Systematic diversification at the C7 position via nucleophilic aromatic substitution can generate focused libraries with enhanced Gram-positive antibacterial activity, leveraging the electron-deficient ring for efficient parallel synthesis.

Lead Generation for FGFR and Translation Initiation Kinase Targets

Drug discovery teams targeting FGFR-driven cancers or eIF4F-dependent translation can employ 6,8-difluoro-1-methylquinolin-4(1H)-one as a validated starting intermediate for lead generation . The scaffold is explicitly claimed in FGFR inhibitor patents (WO2019/001419A1), where structurally related difluoroquinolinones achieve single-digit nanomolar FGFR1 inhibition in cellular assays [1]. Its use should be prioritized over non-fluorinated quinolinone scaffolds, which lack comparable patent precedence and synthetic tractability for C7 diversification.

Phototoxicity Risk Mitigation in Quinolone-Based Drug Discovery

When developing quinolone-based antibacterial or anticancer agents where phototoxicity is a known class liability, 6,8-difluoro-1-methylquinolin-4(1H)-one offers a structural advantage over classic 3-carboxylic acid fluoroquinolones. Patent data indicate that 6,8-difluoroquinoline antibiotics bearing a 3-COOH group exhibit statistically significant phototoxicity in murine models (p < 0.001 at 50 mg/kg), whereas scaffolds lacking this acidic moiety show no significant phototoxicity . 6,8-Difluoro-1-methylquinolin-4(1H)-one, which lacks the 3-COOH group, should be preferred over norfloxacin, ciprofloxacin, or their 6,8-difluoro carboxylic acid analogs in programs where photosafety is a critical selection criterion.

Structure-Property Optimization for CNS-Penetrant Oral Candidates

For programs requiring balanced lipophilicity for oral absorption or CNS penetration, 6,8-difluoro-1-methylquinolin-4(1H)-one presents a differentiated physicochemical profile (LogP 1.82, TPSA 22 Ų) compared to the less lipophilic 6-fluoro analog (XLogP3 0.5) and the non-fluorinated parent (AlogP 1.54) [1]. The scaffold's zero hydrogen bond donors, low TPSA, and moderate LogP position it favorably within the CNS drug-likeness space defined by Wager et al., making it a preferred starting point over more polar analogs when designing brain-penetrant quinolone-based therapeutics.

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